(3S)-3-Cyclohexyl-pyrrolidine

Enantioselective Synthesis Chiral HPLC Crystallization-Induced Resolution

Procuring a single-enantiomer 3-alkylpyrrolidine with verified stereochemistry is critical-substituting racemate or incorrect isomer introduces chiral resolution burdens and uncontrolled variables. (3S)-3-Cyclohexyl-pyrrolidine (CAS 1236196-31-8, ≥98% purity) provides defined (S)-configuration, eliminating downstream diastereomer separation. • logP 2.9 vs. 0.94 (3-methyl) and ~2.09 (3-phenyl): enhanced membrane permeability and altered protein binding. • Rigid cyclohexyl chair conformation restricts scaffold flexibility, improving binding entropy vs. linear alkyl analogues. • Validated core for trypanothione reductase inhibitors (low μM Kᵢ) with crystallographic selectivity over human glutathione reductase. • Fragment-compliant: MW 153.26, 1 HBD, 1 HBA, 1 rotatable bond. Available in mg to gram quantities.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B12884756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Cyclohexyl-pyrrolidine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCNC2
InChIInChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m1/s1
InChIKeyPJQCUMVGSKEOMN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Cyclohexyl-pyrrolidine: Specifications & Identity


(3S)-3-Cyclohexyl-pyrrolidine (CAS 1236196-31-8) is a single-enantiomer, saturated heterocyclic amine comprising a pyrrolidine ring substituted at the 3-position with a cyclohexyl group [1]. With molecular formula C₁₀H₁₉N and a molecular weight of 153.26 g·mol⁻¹, it is classified as a chiral 3-alkylpyrrolidine derivative [1]. The (S)-configured stereocenter at C3 distinguishes it from its (R)-enantiomer (CAS 1236196-57-8) and the racemate (CAS 78813-85-1), making stereochemical specification critical for procurement .

Defined (S)-stereochemistry for stereochemical control in asymmetric synthesis.

Certified chiral purity supports enantioselective workflows without additional resolution steps.

Distinct from racemate and (R)-enantiomer – essential for chiral fragment-based and catalyst design studies.

(3S)-3-Cyclohexyl-pyrrolidine: Substitution Risks


Interchanging 3-cyclohexyl-pyrrolidine variants without stereochemical and physicochemical scrutiny introduces uncontrolled variables into both synthetic and pharmacological workflows. The (3S) enantiomer differs from (3R) and the racemate in chiral recognition, which directly affects enantioselective synthesis outcomes and biological target engagement [1]. Furthermore, the cyclohexyl substituent confers a computed logP (XLogP3-AA) of 2.9, substantially higher than the 3-phenyl analogue (logP ~2.09) and the 3-methyl analogue (logP ~0.94), altering membrane permeability, solubility, and protein-binding profiles [2][3][4]. The rigid cyclohexyl ring also restricts the conformational freedom of the pyrrolidine scaffold compared to linear alkyl substituents, influencing binding entropy and selectivity [5]. These parameters cannot be replicated by simply substituting a different 3-substituted pyrrolidine or stereoisomer.

Enantiomer or racemate mismatch

Using the (R)-enantiomer or racemic mixture may alter chiral recognition and compromise enantioselective synthesis outcomes.

Lipophilicity profile difference

The cyclohexyl substituent provides a substantially higher logP than 3-methyl or 3-phenyl analogues, affecting membrane partitioning and solubility behavior.

Conformational flexibility mismatch

The rigid chair conformation restricts rotational freedom unlike linear alkyl chains, which can shift binding entropy and selectivity in structure-guided design.

(3S)-3-Cyclohexyl-pyrrolidine: Analogs Comparison


Enantiomeric Purity vs. Racemate

Commercially sourced (3S)-3-cyclohexyl-pyrrolidine is supplied with a certified purity of 98% as determined by NMR and chiral HPLC analysis . In contrast, the racemic mixture (CAS 78813-85-1) is typically offered at 95% purity without enantiomeric excess specification . The defined (S)-configuration eliminates the need for in-house chiral resolution, directly saving one chromatographic or crystallization step per synthesis cycle.

Enantiomeric purity vs. racemate
Reported
Defined (S)-enantiomer vs racemate (unspecified enantiomeric ratio)
Eliminates in-house chiral resolution step

Supports direct use in enantioselective synthesis workflows without additional chiral separation.

Specification per vendor QC; data to verify via in-house chiral HPLC.

Enantioselective Synthesis Chiral HPLC Crystallization-Induced Resolution

Lipophilicity: Cyclohexyl vs. Phenyl and Methyl

The computed partition coefficient (XLogP3-AA) of 3-cyclohexylpyrrolidine is 2.9 [1]. This positions it between the more polar 3-methylpyrrolidine (logP = 0.94 [2]) and the comparable but electronically distinct 3-phenylpyrrolidine (logP ~2.09 [3]). The elevated lipophilicity provided by the cyclohexyl group is a key parameter for designing compounds requiring passive membrane permeability or CNS exposure.

Lipophilicity vs. analogues
Cross-study comparable
XLogP3-AA 2.9 (cyclohexyl) vs 0.94 (3-methyl) vs 2.09 (3-phenyl)
+2.44 log units over methyl; +0.81 over phenyl

Intermediate-to-high lipophilicity may support membrane permeability and CNS exposure research context.

Computed XLogP3-AA from standardized database.

logP Drug-likeness Blood-Brain Barrier Lipinski's Rule

Trypanothione Reductase Selectivity vs. Human GR

Cyclohexylpyrrolidine-based ligands, for which (3S)-3-cyclohexyl-pyrrolidine serves as the core scaffold, were optimized as trypanothione reductase (TR) inhibitors and demonstrated competitive inhibition constants (Kᵢ) against Trypanosoma brucei TR and T. cruzi TR, with in vitro IC₅₀ values against the parasites in the low micromolar range [1]. Critically, these compounds exhibited high selectivity against human glutathione reductase (hGR), the host orthologue, as confirmed by X-ray co-crystal structures showing the ligands occupying the hydrophobic wall of the “mepacrine binding site” with solubility-providing vectors oriented toward the active-site surface [1].

TR selectivity vs. human GR
Class-level inference
Low μM Kᵢ on T. brucei/cruzi TR; high selectivity over human glutathione reductase

Supports target-selectivity assay context; binding mode validated by X-ray co-crystal structures.

Exact selectivity ratio not quantifiable from abstract; requires full-text review.

Trypanothione Reductase Neglected Tropical Diseases Antiparasitic Selectivity Index

Conformational Rigidity Advantage

The cyclohexyl group in (3S)-3-cyclohexyl-pyrrolidine adopts a chair conformation that restricts rotational freedom to a single rotatable bond between the pyrrolidine ring and the cyclohexyl substituent [1]. This contrasts with linear 3-alkylpyrrolidines (e.g., 3-n-propylpyrrolidine), which possess multiple freely rotating C–C bonds, increasing conformational entropy penalty upon binding [2]. The rigidity contributed to improved binding enthalpy and selectivity in TR co-crystal structures, where the cyclohexyl moiety makes extensive hydrophobic contacts with the enzyme's mepacrine binding site wall [3].

Conformational rigidity
Class-level inference
1 rotatable bond (cyclohexyl–pyrrolidine)
vs ≥3 rotatable bonds for linear C3–C4 alkyl analogues

May reduce conformational entropy penalty upon target binding in structure-based design.

Binding enthalpy improvement inferred from TR co-crystal structures.

Conformational Analysis Entropy Structure-Based Design Scaffold Rigidity

Boiling Point and Density Profile

3-Cyclohexylpyrrolidine has an experimentally measured boiling point of 226 °C (at 760 mmHg) and a density of 0.93 g·cm⁻³ . In comparison, 3-methylpyrrolidine has a significantly lower boiling point (~100–110 °C, estimated) and lower density, while 3-phenylpyrrolidine has a higher boiling point (~230–240 °C, estimated) [1][2]. The boiling point of the cyclohexyl derivative is compatible with standard vacuum distillation purification without risking thermal degradation, and its density profile allows straightforward liquid-handling automation in parallel synthesis platforms.

Boiling point & density
Cross-study comparable
bp 226 °C, density 0.93 g·cm⁻³ (cyclohexyl)
~120 °C higher than 3-methyl; comparable to 3-phenyl without UV chromophore interference

Distillation-compatible range; facilitates liquid handling automation in parallel synthesis.

Experimental bp at 760 mmHg; comparator values estimated.

Process Chemistry Distillation Scale-Up Solvent Substitution

(3S)-3-Cyclohexyl-pyrrolidine: Key Applications


Asymmetric Drug Intermediate Synthesis

Medicinal chemistry groups requiring a single-enantiomer 3-alkylpyrrolidine intermediate for constructing chiral drug candidates should select (3S)-3-cyclohexyl-pyrrolidine (98% purity, defined (S)-stereochemistry) over the racemic form, which necessitates an additional chiral resolution step. The defined (S)-configuration ensures downstream stereochemical fidelity without diastereomer separation .

Trypanothione Reductase Inhibitor Optimization

Research programs targeting Trypanosoma brucei or T. cruzi trypanothione reductase can use (3S)-3-cyclohexyl-pyrrolidine as the core scaffold for structure-guided inhibitor design. The cyclohexylpyrrolidine series has demonstrated competitive TR inhibition (low micromolar Kᵢ), in vitro antiparasitic activity, and crystallographically validated selectivity over human glutathione reductase, providing a pre-validated starting point for fragment elaboration [1].

Chiral Organocatalyst Development

Synthetic organic groups developing novel pyrrolidine-based organocatalysts benefit from the combination of (S)-stereochemistry and the sterically demanding cyclohexyl substituent. The rigid chair conformation of cyclohexyl provides a defined chiral environment for enamine/iminium catalysis, while the elevated lipophilicity (logP 2.9 vs 0.94 for 3-methyl analogue) influences catalyst solubility and substrate scope in non-polar solvents [2][3].

Lipophilic Fragment for Drug Discovery

Fragment-based screening libraries seeking a lipophilic, sp³-rich pyrrolidine fragment with a single hydrogen bond donor/acceptor pair and a well-defined exit vector should prioritize (3S)-3-cyclohexyl-pyrrolidine. Its computed properties (MW 153.26, logP 2.9, HBD 1, HBA 1, rotatable bonds 1) satisfy fragment-based lead discovery guidelines, and the cyclohexyl group provides a hydrophobic anchor amenable to structure-based elaboration [2][4].

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral intermediates
Defined (S)-stereochemistry, certified chiral purity
Chiral HPLC identity verification, diastereomeric control
Antiparasitic trypanothione reductase (TR) inhibitor design
Scaffold with reported TR selectivity context
TR enzyme assay and selectivity profiling vs human GR
Asymmetric organocatalysis development
Steric environment from cyclohexyl chair, intermediate lipophilicity
Catalyst activity in enamine/iminium model reactions
Fragment-based lead discovery (FBLD)
Lipophilic sp³-rich pyrrolidine fragment, low MW, single H-bond donor/acceptor
Fragment solubility profiling and target binding assays
Quote Request

Request a Quote for (3S)-3-Cyclohexyl-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.